Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

描述

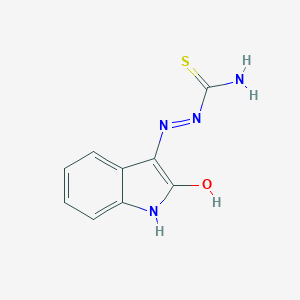

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, also known as Isatin thiosemicarbazone, is a chemical compound with the molecular formula C9H8N4OS . It has a molecular weight of 220.25 g/mol . This compound is also known by other names such as 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide and 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide .

Synthesis Analysis

A novel class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives were designed and synthesized as potent anti-proliferative agents . Most of these compounds showed potent anti-proliferative activity against some tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, and HepG2 .Molecular Structure Analysis

The molecular structure of this compound includes a 2D structure and a 3D conformer . The InChI string for this compound is InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) . The canonical SMILES string is C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N .Chemical Reactions Analysis

The compound has been studied for its anti-proliferative activity. Mechanistic study revealed that compound 8c enhanced reactive oxygen species level by inhibiting TrxR and then induced apoptosis by activating apoptosis proteins, bax and cleaved-caspase 3 in HCT116 cells .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.25 g/mol . The computed descriptors include an IUPAC Name of (2-hydroxy-1H-indol-3-yl)iminothiourea . The compound has a molecular formula of C9H8N4OS .科学研究应用

Anticancer Activity

Isatin thiosemicarbazone derivatives have shown significant anticancer activity. For instance, compound 4c (8-fluoro thiochromanone thiosemicarbazone) exhibited potent cytotoxicity against the MCF-7, SK-mel-2, and DU145 cancer cell lines . The compound induced apoptosis in the A-549 cells .

Antioxidant Properties

These compounds have also demonstrated antioxidant properties. The radical scavenging potential of the final derivatives was found to be excellent, comparable to the standard ascorbic acid .

Anti-microbial Activity

Isatin and its derivatives, including isatin thiosemicarbazone, have shown diverse pharmacological properties such as antibacterial activity .

Anti-tubercular Activity

Isatin compounds have also been reported to have anti-tubercular properties .

Anti-HIV and Antimalarial Properties

Isatin compounds are also known for their anti-HIV and antimalarial activities .

Use in Organic Synthesis

Isatin compounds are widely applied in organic synthesis as a synthetic intermediate to obtain a diversity of target molecules .

Electrochemical Characterization

Isatin-thiosemicarbazone derivatives have been studied for their electrochemical behavior. The cyclic voltammograms of these compounds have demonstrated an irreversible oxidation process .

Biomedical Applications

Isatin thiosemicarbazone-blended polymer films have been studied for biomedical applications. The isatin-containing polymers were deemed non-toxic at the concentrations used, while cell proliferation studies suggested that the resulting films were supportive of cell growth .

作用机制

Target of Action

The primary target of 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, also known as Isatin thiosemicarbazone, is the Monoamine Oxidase B (MAO B) . MAO B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the central nervous system .

Mode of Action

Isatin thiosemicarbazone interacts with its target, MAO B, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the central nervous system .

Biochemical Pathways

The inhibition of MAO B by Isatin thiosemicarbazone affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects depending on the specific neurotransmitter .

Result of Action

The result of Isatin thiosemicarbazone’s action is an increase in the levels of monoamine neurotransmitters in the brain due to the inhibition of MAO B . This can lead to various effects, such as improved mood or decreased symptoms of neurological disorders, depending on the specific neurotransmitter whose levels are increased .

未来方向

The compound has shown potent anti-proliferative activity against some tumor cell lines . Preliminary SAR analysis indicated that modifications of the double bond and ester group made great effects on the anti-proliferative activity . These findings suggest that it is worth conducting further studies on the antitumor potency of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetates .

属性

IUPAC Name |

(2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNLAQGUNUQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060067 | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

CAS RN |

487-16-1 | |

| Record name | Isatin beta-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action for Isatin thiosemicarbazone against viruses?

A1: While the exact mechanism varies depending on the specific virus and Isatin thiosemicarbazone derivative, a key target identified is the inhibition of viral RNA and protein synthesis. This was notably observed with Isatin thiosemicarbazone's action against vaccinia virus. [] The compound may interfere with viral enzyme formation, particularly RNA polymerase, which is crucial for viral replication. []

Q2: How does Isatin thiosemicarbazone impact amyloid-β (Aβ) aggregation in the context of Alzheimer's disease?

A2: Research suggests that certain Isatin thiosemicarbazone derivatives can directly interact with Aβ peptides, altering their aggregation pathway and preventing the formation of toxic oligomers and fibrils. [] This disruption of the aggregation process has been shown to have protective effects against Aβ-induced neurotoxicity in cell culture studies. []

Q3: Does Isatin thiosemicarbazone affect cellular pathways beyond viral and amyloid-β interactions?

A3: Yes, studies indicate that Isatin thiosemicarbazone and its derivatives can modulate various cellular processes. For instance, they have demonstrated antioxidant potential, moderate lipoxygenase inhibition, and acetylcholinesterase inhibition activity. [] Additionally, some derivatives have shown inhibitory effects on granulocyte-macrophage colony growth in vitro, particularly in the early stages of differentiation. [, ]

Q4: What is the molecular formula and weight of Isatin thiosemicarbazone?

A4: The molecular formula of Isatin thiosemicarbazone is C9H8N4OS, and its molecular weight is 208.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize Isatin thiosemicarbazone and its derivatives?

A5: Various spectroscopic methods are employed for structural characterization, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (including COSY, HSQC, and HMBC) are valuable for determining the structure and confirming the formation of Isatin thiosemicarbazone derivatives. [, , , , ] * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretches associated with C=O, C=N, N-H, and C-S bonds. [, ] * Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural elucidation. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and interactions with DNA and proteins. [, ]

Q6: How do structural modifications of the Isatin thiosemicarbazone scaffold influence its biological activity?

A6: Structural modifications have a profound impact on activity, potency, and selectivity:

- N1-Substitution: Alterations at the N1 position of the isatin ring significantly influence antiviral activity. For instance, the N1-ethyl derivative exhibits higher activity against vaccinia virus compared to the N1-β-hydroxyethyl analog. [, ]

- Substituents on the Thiosemicarbazone Moiety: Modifications at the N4 position of the thiosemicarbazone moiety also influence activity. Different aryl and heteroaryl substitutions have been explored for their impact on antiviral, antibacterial, antifungal, and anti-cancer properties. [, , ]

- Metal Complexation: Forming metal complexes with Isatin thiosemicarbazone ligands can enhance biological activity compared to the free ligand. The choice of metal ion and ligand structure significantly impacts the complex's properties and activities. [, , , ]

Q7: What challenges are associated with the formulation of Isatin thiosemicarbazone derivatives for pharmaceutical applications?

A7: Isatin thiosemicarbazones may exhibit limited solubility and stability, posing challenges for formulation development.

Q8: What strategies can be employed to improve the stability and solubility of Isatin thiosemicarbazone for drug development?

A8: Several strategies can be considered:

- Nanoparticle Encapsulation: Encapsulating Isatin thiosemicarbazone within nanoparticles can enhance solubility, stability, and targeted delivery. []

- Polymer Conjugation: Conjugating Isatin thiosemicarbazone to polymers can improve solubility, stability, and circulation time. []

Q9: What in vitro models are used to evaluate the biological activity of Isatin thiosemicarbazone derivatives?

A9:

- Antiviral Activity: Assessed using virus-infected cell cultures to determine the compound's ability to inhibit viral replication. [, , , ]

- Anti-cancer Activity: Evaluated using various cancer cell lines to assess the compound's effect on cell viability, proliferation, and induction of apoptosis. [, , ]

- Enzyme Inhibition: Assays are conducted to determine the compound's ability to inhibit specific enzymes, such as ribonucleotide reductase, topoisomerase IIα, lipoxygenase, acetylcholinesterase, and carbonic anhydrase. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)